molecular formula C13H15NO3 B7589053 3-[1-Benzofuran-2-ylmethyl(methyl)amino]propanoic acid

3-[1-Benzofuran-2-ylmethyl(methyl)amino]propanoic acid

Cat. No. B7589053
M. Wt: 233.26 g/mol
InChI Key: FDRKMCSBFZRGDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-Benzofuran-2-ylmethyl(methyl)amino]propanoic acid, also known as BMMA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a potent inhibitor of the cysteine protease cathepsin S, which plays an important role in the immune system and has been implicated in various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.

Mechanism of Action

3-[1-Benzofuran-2-ylmethyl(methyl)amino]propanoic acid acts as a covalent inhibitor of cathepsin S, forming a covalent bond with the active site cysteine residue of the enzyme. This leads to the irreversible inhibition of the enzyme's activity, resulting in the suppression of cathepsin S-mediated biological processes.
Biochemical and physiological effects:
3-[1-Benzofuran-2-ylmethyl(methyl)amino]propanoic acid has been shown to have various biochemical and physiological effects, depending on the biological system being studied. In cancer cells, 3-[1-Benzofuran-2-ylmethyl(methyl)amino]propanoic acid has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth. In autoimmune disorders, 3-[1-Benzofuran-2-ylmethyl(methyl)amino]propanoic acid has been shown to reduce inflammation and ameliorate disease symptoms. In neurodegenerative diseases, 3-[1-Benzofuran-2-ylmethyl(methyl)amino]propanoic acid has been shown to reduce neuroinflammation and improve cognitive function.

Advantages and Limitations for Lab Experiments

3-[1-Benzofuran-2-ylmethyl(methyl)amino]propanoic acid has several advantages as a tool for scientific research. It is a potent and selective inhibitor of cathepsin S, making it a valuable tool for studying the role of this enzyme in various biological processes. However, 3-[1-Benzofuran-2-ylmethyl(methyl)amino]propanoic acid has some limitations, including its irreversible inhibition of cathepsin S, which can make it difficult to study the enzyme's role in long-term biological processes. Additionally, 3-[1-Benzofuran-2-ylmethyl(methyl)amino]propanoic acid can have off-target effects on other cysteine proteases, which can complicate data interpretation.

Future Directions

There are several future directions for research on 3-[1-Benzofuran-2-ylmethyl(methyl)amino]propanoic acid. One area of interest is the development of more potent and selective inhibitors of cathepsin S, which could have therapeutic applications in various diseases. Another area of interest is the role of cathepsin S in the immune system, and how its inhibition by 3-[1-Benzofuran-2-ylmethyl(methyl)amino]propanoic acid could be used to modulate immune responses. Additionally, the use of 3-[1-Benzofuran-2-ylmethyl(methyl)amino]propanoic acid as a tool for studying the role of cathepsin S in neurodegenerative diseases, such as Alzheimer's disease, is an area of ongoing research. Overall, 3-[1-Benzofuran-2-ylmethyl(methyl)amino]propanoic acid has the potential to be a valuable tool for scientific research in various fields, and further studies are needed to fully explore its potential applications.

Synthesis Methods

3-[1-Benzofuran-2-ylmethyl(methyl)amino]propanoic acid can be synthesized using various methods, including the reaction of 2-(bromomethyl)benzofuran with methylamine and 3-bromopropionic acid, or the reaction of 2-(chloromethyl)benzofuran with methylamine and 3-bromopropionic acid. The compound can also be obtained commercially from chemical suppliers.

Scientific Research Applications

3-[1-Benzofuran-2-ylmethyl(methyl)amino]propanoic acid has been extensively studied for its potential applications in scientific research. The compound has been shown to be a potent inhibitor of cathepsin S, which is involved in various biological processes, including antigen presentation, inflammation, and tissue remodeling. 3-[1-Benzofuran-2-ylmethyl(methyl)amino]propanoic acid has been used as a tool to study the role of cathepsin S in various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.

properties

IUPAC Name

3-[1-benzofuran-2-ylmethyl(methyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-14(7-6-13(15)16)9-11-8-10-4-2-3-5-12(10)17-11/h2-5,8H,6-7,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDRKMCSBFZRGDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(=O)O)CC1=CC2=CC=CC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-Benzofuran-2-ylmethyl(methyl)amino]propanoic acid

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